8-Bromo-4-chloro-2-methylquinoline

Catalog No.
S753628
CAS No.
1201-07-6
M.F
C10H7BrClN
M. Wt
256.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-4-chloro-2-methylquinoline

CAS Number

1201-07-6

Product Name

8-Bromo-4-chloro-2-methylquinoline

IUPAC Name

8-bromo-4-chloro-2-methylquinoline

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

InChI

InChI=1S/C10H7BrClN/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3

InChI Key

SDVHWORPDUOWDV-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=CC=C(C2=N1)Br)Cl

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)Br)Cl

Synthesis and Characterization:

8-Bromo-4-chloro-2-methylquinoline is a heterocyclic aromatic compound, specifically a substituted quinoline. While its natural occurrence is not documented, it can be synthesized in a laboratory setting using various methods. One reported method involves the reaction of 2-methylaniline, 4-chloroacetophenone, and elemental bromine under specific conditions []. The resulting product can be purified using standard techniques and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure [].

Potential Applications:

  • Antibacterial activity: Studies have shown that 8-bromo-4-chloro-2-methylquinoline exhibits antibacterial activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. However, more research is needed to determine its efficacy, mechanism of action, and potential for developing new antibiotics.
  • Anticancer properties: In vitro studies have indicated that 8-bromo-4-chloro-2-methylquinoline may have antiproliferative effects on some cancer cell lines []. However, further investigation is crucial to understand its potential as an anticancer agent and its safety profile.
  • Ligand design and development: The structure of 8-bromo-4-chloro-2-methylquinoline allows it to act as a potential ligand for metal ions. This property could be useful in the design and development of new catalysts or other functional materials. However, further research is needed to explore this potential application.

8-Bromo-4-chloro-2-methylquinoline is a chemical compound with the molecular formula C10H7BrClN and a molecular weight of 256.53 g/mol. It is characterized by the presence of bromine and chlorine substituents on the quinoline ring, specifically at the 8 and 4 positions, respectively, along with a methyl group at the 2 position. This unique arrangement of substituents contributes to its distinct chemical properties and biological activities. The compound is often utilized in research and industrial applications due to its reactivity and potential therapeutic effects.

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield tetrahydroquinolines.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or alkyl groups at specific positions on the quinoline ring.

Research indicates that 8-Bromo-4-chloro-2-methylquinoline exhibits various biological activities, including:

  • Antimicrobial Properties: The compound has shown efficacy against certain bacterial strains, potentially inhibiting their growth.
  • Anticancer Activity: Studies suggest that it may inhibit cancer cell proliferation by interfering with DNA replication or protein synthesis pathways.
  • Mechanism of Action: Its biological effects are attributed to interactions with molecular targets such as enzymes involved in critical cellular processes .

The synthesis of 8-Bromo-4-chloro-2-methylquinoline can be achieved through several methods:

  • Friedländer Synthesis: A classical method involving the reaction of 2-aminoaryl compounds with aldehydes under acidic conditions to form the quinoline structure.
  • Transition Metal-Catalyzed Reactions: Modern synthetic approaches may include palladium-catalyzed cross-coupling reactions for functionalizing the quinoline ring, enhancing yield and specificity .

8-Bromo-4-chloro-2-methylquinoline finds applications in various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex quinoline derivatives.
  • Pharmaceutical Development: The compound is explored for its potential therapeutic uses in treating diseases such as malaria and cancer.
  • Industrial Use: It is utilized in producing dyes, pigments, and other chemical products due to its reactive nature .

Interaction studies have highlighted the compound's ability to bind to specific biological targets, which may lead to its antimicrobial and anticancer effects. These studies often focus on its interactions with DNA and proteins, elucidating its mechanism of action in inhibiting key biological processes .

Several compounds share structural similarities with 8-Bromo-4-chloro-2-methylquinoline. Here are some notable examples:

Compound NameMolecular FormulaKey Features
7-Bromo-4-chloro-8-methylquinolineC10H7BrClNDifferent substitution pattern affecting reactivity
6-Bromo-4-chloro-8-methylquinolineC10H7BrClNVariation in position of bromine affecting biological activity
4-Bromo-8-methoxy-2-methylquinolineC11H10BrClNMethoxy group introduces different solubility properties

Uniqueness of 8-Bromo-4-chloro-2-methylquinoline

The uniqueness of 8-Bromo-4-chloro-2-methylquinoline lies in its specific arrangement of substituents, which influences both its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic properties that enhance its utility in specific applications within medicinal chemistry and industrial chemistry .

Catalytic Strategies in Regioselective Halogenation

The synthesis of 8-Bromo-4-chloro-2-methylquinoline often relies on regioselective halogenation strategies. Key catalytic systems include:

Catalyst SystemHalogen SourceRegioselectivityYieldConditionsReference
Rh(III) catalystNBS, Br₂C5/C7 positions70–90%Room temperature, solvent-free
Fe(III) catalystKX, PIFA/PIDAC5 position85–95%Water, ambient temperature
Triarylborane catalystsH₂/CO₂ mixturesRemote C–H activation60–80%Crude H₂ atmosphere

Rh(III)-catalyzed methods enable dual control over halogenation and regioselectivity, preventing undesired side reactions. For electron-rich substrates, Fe(III) catalysis in water promotes C5-halogenation with high efficiency. Triarylborane systems leverage frustrated Lewis pairs for H₂ activation, enabling hydrogenation/dehydrogenation cascades under mild conditions.

Transition Metal-Mediated Cross-Coupling Approaches

8-Bromo-4-chloro-2-methylquinoline serves as a versatile electrophilic partner in palladium-catalyzed couplings:

Reaction TypeCatalystLigandSubstrateYieldReference
Suzuki-MiyauraPd(OAc)₂8-(Di-tert-butylphosphinooxy)quinolineAryl boronic acids>90%
SonogashiraPd(PPh₃)₄CuI, Et₃NTerminal alkynes75–85%
Ullmann CouplingCuI, Pd(OAc)₂1,10-PhenanthrolineAmines, thiols60–70%

The quinoline-derived ligand in Suzuki reactions enhances turnover frequencies (TOF) up to 1900 h⁻¹ for aryl bromides. Sonogashira reactions proceed without copper co-catalysts under optimized conditions, reducing environmental impact.

Microwave-Assisted and Solvent-Free Synthesis Protocols

Microwave irradiation accelerates halogenation and coupling reactions:

ReactionReagentsConditionsYieldReference
BrominationNBS, Ac₂O, NaI30–60 min, 150°C microwave80–95%
Trans-halogenationKI, PIFA10 min, 100°C microwave85–90%
Cross-couplingPd catalyst, base30 min, 120°C microwave70–85%

Microwave methods reduce reaction times to <1 hour while maintaining high yields. Solvent-free protocols minimize waste, aligning with green chemistry principles.

Computational Modeling for Reaction Pathway Optimization

Density Functional Theory (DFT) and Artificial Force-Induced Reaction (AFIR) methods predict regioselectivity and transition states:

MethodKey InsightApplicationReference
DFT (B3LYP/6-31G*)Local nucleophilicity indices guide halogenationQuinoline foldamer regioselectivity[

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

8-Bromo-4-chloro-2-methylquinoline

Dates

Modify: 2023-08-15

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